2-amino-2-(2-chlorophenyl)propan-1-ol hydrochloride
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Overview
Description
2-amino-2-(2-chlorophenyl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C9H12ClNO·HCl. It is a colorless to slightly yellow solid that can be dissolved in water and many organic solvents. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The preparation of 2-amino-2-(2-chlorophenyl)propan-1-ol hydrochloride generally involves the reaction of 4-chlorobenzaldehyde with compounds having amino and hydroxyl functional groups. One common method of synthesis is by reacting 4-chlorobenzaldehyde with 2-amino-1-propanol under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
2-amino-2-(2-chlorophenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-amino-2-(2-chlorophenyl)propan-1-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-amino-2-(2-chlorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
2-amino-2-(2-chlorophenyl)propan-1-ol hydrochloride can be compared with other similar compounds, such as:
2-amino-1-(4-chlorophenyl)propan-1-ol: This compound has a similar structure but with the chlorine atom in a different position on the benzene ring.
2-amino-1-(3-chlorophenyl)propan-1-ol: Another similar compound with the chlorine atom in the meta position. The uniqueness of this compound lies in its specific chemical structure, which influences its reactivity and interactions with biological molecules.
Properties
CAS No. |
2445790-93-0 |
---|---|
Molecular Formula |
C9H13Cl2NO |
Molecular Weight |
222.1 |
Purity |
95 |
Origin of Product |
United States |
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